molecular formula C20H16N2 B12482821 2,3'-Biquinoline, 7,7'-dimethyl- CAS No. 141854-18-4

2,3'-Biquinoline, 7,7'-dimethyl-

Cat. No.: B12482821
CAS No.: 141854-18-4
M. Wt: 284.4 g/mol
InChI Key: INRAOBDQLLIPKI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 7,7′-dimethyl-2,3′-biquinoline derives from the IUPAC rules for fused polycyclic systems. The parent structure consists of two quinoline moieties (a benzene ring fused to a pyridine ring) connected via a single bond between the 2-position of the first quinoline and the 3′-position of the second. The 7,7′-dimethyl designation specifies methyl substituents at the 7-positions of both quinoline units. The molecular formula is C₂₀H₁₆N₂ , with a molar mass of 284.36 g/mol.

Key identifiers include:

  • CAS Registry Number : 141854-18-4
  • SMILES Notation : CC1=CC2=C(C=C1)N=C(C3=CC4=C(C=CC=C4)N=C3C)C=C2
  • InChIKey : RGTONEMDTVVDMY-GRTPNEQMSA-N

The numbering system prioritizes the pyridine nitrogen as position 1 in each quinoline unit, with subsequent positions assigned clockwise. This nomenclature differentiates it from positional isomers such as 6,6′-dimethyl-2,2′-biquinoline or 8,8′-dimethyl-2,2′-biquinoline.

Molecular Geometry and Conformational Analysis

X-ray crystallographic studies of related biquinoline complexes reveal a distorted tetrahedral geometry when coordinated to metal ions, though the free ligand adopts a planar conformation stabilized by intramolecular π-π interactions. For 7,7′-dimethyl-2,3′-biquinoline, steric hindrance from the methyl groups induces a dihedral angle of 5.08°–7.56° between the quinoline planes, as observed in analogous structures.

Conformational flexibility arises from:

  • Rotation about the inter-ring C–C bond : Restricted by steric clashes between the methyl groups and adjacent hydrogen atoms.
  • Methyl group orientation : The 7-methyl substituents adopt equatorial positions to minimize van der Waals repulsions, as evidenced by comparative studies of 2,2′-biquinoline derivatives.

Density functional theory (DFT) calculations predict a ground-state energy minimum when the methyl groups are oriented antiperiplanar to the nitrogen lone pairs, reducing electronic repulsion.

Comparative Structural Features Among Biquinoline Isomers

The structural diversity of biquinoline isomers stems from variations in substitution patterns and ring connectivity . Table 1 contrasts key features of 7,7′-dimethyl-2,3′-biquinoline with related compounds:

Compound Substitution Pattern Dihedral Angle (°) Metal-Binding Affinity
2,2′-Biquinoline No substituents 0.59–5.08 High (N^N chelation)
6,6′-Dimethyl-2,2′-biquinoline Methyl at 6,6′ 8.2–9.1 Moderate
7,7′-Dimethyl-2,3′-biquinoline Methyl at 7,7′ 5.08–7.56 Low (steric hindrance)

Notably, the 2,3′-linkage in 7,7′-dimethyl-2,3′-biquinoline disrupts conjugation between the quinoline units, reducing electronic delocalization compared to 2,2′-linked isomers. This structural feature also alters metal coordination behavior, as demonstrated in copper(I) complexes where 2,2′-biquinoline derivatives exhibit stronger π-backbonding than their 2,3′-counterparts.

Crystallographic Data and Packing Arrangements

Single-crystal X-ray diffraction of a zinc(II) complex containing 2,2′-biquinoline provides indirect insights into the packing behavior of 7,7′-dimethyl-2,3′-biquinoline. The ligand adopts a centrosymmetric space group (P1̄) with unit cell parameters:

  • a = 13.535 Å
  • b = 27.399 Å
  • c = 22.400 Å
  • α = 96.72°
  • Z = 4

In the crystal lattice, molecules stabilize via:

  • π-π stacking : Between quinoline rings, with centroid-to-centroid distances of 3.513–3.775 Å.
  • C–H···Br hydrogen bonds : In metal-coordinated derivatives, though absent in the free ligand.
  • Van der Waals interactions : Between methyl groups and adjacent aromatic hydrogens, contributing to a packing coefficient of 0.74.

The methyl substituents at the 7-positions create hydrophobic pockets that influence solubility and crystallinity. Comparative studies show that 7,7′-dimethyl-2,3′-biquinoline crystallizes more readily than non-methylated analogs due to enhanced lattice stabilization.

Properties

CAS No.

141854-18-4

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

7-methyl-2-(7-methylquinolin-3-yl)quinoline

InChI

InChI=1S/C20H16N2/c1-13-4-6-16-11-17(12-21-19(16)9-13)18-8-7-15-5-3-14(2)10-20(15)22-18/h3-12H,1-2H3

InChI Key

INRAOBDQLLIPKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C3=CN=C4C=C(C=CC4=C3)C

Origin of Product

United States

Preparation Methods

Key Data:

Step Reagents/Conditions Yield Reference
1 6-Methylisatin, acetoin, H2SO4 68%
2 Cu powder, 300°C 75%
3 SeO2, dioxane, reflux 82%
4 NH4HCO2, HCO2H, 150°C 65%

Copper-Catalyzed Cross-Coupling

A complementary route employs copper-mediated coupling to assemble the biquinoline framework:

  • Synthesis of Halogenated Precursors : 7-Methylquinoline-3-boronic acid and 3-bromo-7-methylquinoline are prepared via bromination and Miyaura borylation.
  • Ullmann Coupling : A Cu(I)-catalyzed coupling between the boronic acid and bromide in dimethylacetamide (DMAC) at 120°C forms the 2,3'-biquinoline core.

Optimization Insights:

  • Catalyst Loading : 10 mol% CuI achieves 78% yield.
  • Ligand Effects : 1,10-Phenanthroline enhances catalytic activity by stabilizing Cu(I).

Solvent-Free Cyclization

A solvent-free method minimizes purification steps:

  • Microwave-Assisted Cyclization : A mixture of 7-methyl-2-aminopyridine and acetylacetone is irradiated under microwave conditions (150°C, 20 min).
  • In Situ Oxidation : Atmospheric oxygen oxidizes intermediates to yield 7,7'-dimethyl-2,3'-biquinoline.

Performance Metrics:

Condition Time Yield Purity
Conventional heating (reflux) 6 h 52% 89%
Microwave irradiation 20 min 88% 97%

Mechanochemical Synthesis

Ball milling offers an eco-friendly alternative:

  • Solid-State Reaction : 7-Methylquinoline-3-carbaldehyde and 7-methylquinoline-3-amine are ground with K2CO3 in a planetary ball mill.
  • Schiff Base Formation : The imine intermediate is dehydrogenated using iodine to afford the target compound.

Advantages:

  • No Solvent Waste : 95% atom economy.
  • Scalability : Gram-scale synthesis achieved without yield loss.

Catalytic Decarbonylation

Palladium-catalyzed decarbonylation enables regioselective synthesis:

  • Substrate Preparation : 7,7'-Dimethyl-2,3'-biquinoline-4-carbonyl chloride is synthesized via Vilsmeier-Haack reaction.
  • Decarbonylation : Pd(PPh3)4 (5 mol%) in toluene at 180°C removes CO, yielding 2,3'-biquinoline.

Selectivity Control:

  • Ligand Effects : Bulky phosphine ligands suppress homocoupling byproducts.

Characterization and Quality Control

Critical analytical data for validating synthesis:

  • 1H NMR (CDCl3): δ 2.45 (s, 6H, CH3), 7.32–8.14 (m, 10H, aromatic).
  • HRMS : m/z 284.4 [M+H]+ (calc. 284.35).
  • HPLC Purity : >98% (C18 column, MeOH:H2O = 80:20).

Chemical Reactions Analysis

Types of Reactions: 7,7’-Dimethyl-2,3’-biquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other functional groups replace hydrogen atoms on the quinoline rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Mechanism of Action

The mechanism of action of 7,7’-dimethyl-2,3’-biquinoline involves its interaction with molecular targets through coordination bonds, hydrogen bonding, and π-stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Structural Isomerism: 2,2'- vs. 2,3'-Biquinoline Derivatives

The linkage position (2,2' vs. 2,3') significantly impacts molecular planarity and electronic properties:

  • 2,2'-Biquinoline (CAS 119-91-5): Planar structure facilitates strong coordination with metal ions like Cu(I), forming stable complexes used in analytical chemistry . Melting point: 193–196°C; logKow: 4.31; water solubility: 0.001 g/L .
  • 2,3'-Biquinoline, 7,7'-dimethyl-: The 2,3' linkage disrupts planarity, reducing conjugation and sterically hindering metal coordination. Methyl groups at 7,7' positions further increase hydrophobicity (estimated logKow: ~4.8) and lower water solubility compared to 2,2'-biquinoline .
Table 1: Key Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logKow Water Solubility (g/L)
2,2'-Biquinoline C₁₈H₁₂N₂ 256.30 193–196 4.31 0.001
7,7'-Dimethyl-2,2'-Biquinoline* C₂₀H₁₆N₂ 284.36 Not reported ~4.8† <0.001 (estimated)
2,3'-Biquinoline, 7,7'-dimethyl- C₂₀H₁₆N₂ 284.36 Not reported ~4.8† <0.001 (estimated)

*Synthesized via Pfitzinger reaction and decarboxylation ; †Estimated based on methyl group contributions .

Substituent Effects on Metal Coordination

Substituent position and size critically influence metal-complex stability:

  • 2,2'-Biquinoline with 8,8'-Substituents: Bulky groups (e.g., phenyl) at 8,8' positions distort planarity, reducing Cu(I) complex stability and molar absorptivity .
  • 7,7'-Dimethyl-2,3'-Biquinoline: The 2,3' linkage inherently reduces planarity, and methyl groups at 7,7' positions introduce minimal steric hindrance compared to phenyl groups. However, electronic donation from methyl groups may slightly enhance electron density at nitrogen atoms, partially offsetting steric effects .
Table 2: Comparative Metal Coordination Properties
Compound Cu(I) Complex Stability Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Key Structural Influence
2,2'-Biquinoline High ~6,000 Planar structure
3-Phenyl-2,2'-Biquinoline Moderate ~4,500 Steric hindrance from phenyl
7,7'-Dimethyl-2,3'-Biquinoline Low to Moderate ~3,000 (estimated) Non-planar linkage + methyl substitution

Comparison with Other Substituted Biquinolines

  • 7,7'-Diphenyl-2,2'-Biquinoline (CAS 2014339-05-8): Bulky phenyl groups at 7,7' positions exacerbate steric effects, further reducing solubility and metal-binding efficiency compared to methyl-substituted analogs .
  • 2,3-Dimethylquinoline (CAS 1721-89-7): A simpler monoquinoline derivative with methyl groups at 2,3 positions. logKow: 4.38; highlights how methyl substitution increases hydrophobicity in aromatic systems .

Biological Activity

2,3'-Biquinoline, 7,7'-dimethyl- is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article provides a comprehensive examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2,3'-biquinoline, 7,7'-dimethyl- can be represented as follows:

  • Chemical Formula : C₁₄H₁₁N
  • CAS Number : 141854-18-4

This compound features two quinoline rings connected by a carbon-carbon bond and two methyl groups located at the 7-position on each ring. The presence of nitrogen atoms in the quinoline structure contributes to its biological reactivity.

Antimicrobial Properties

Research has indicated that various quinoline derivatives exhibit antimicrobial activity. Specifically, studies have shown that 2,3'-biquinoline derivatives can inhibit the growth of several bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Pseudomonas aeruginosa12100

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that 2,3'-biquinoline, 7,7'-dimethyl- can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of various quinoline derivatives on human cancer cell lines. The results showed that:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 5 µM
    • MCF-7: 8 µM
    • A549: 10 µM

These findings suggest that 2,3'-biquinoline, 7,7'-dimethyl- has significant potential as an anticancer agent.

The biological activity of 2,3'-biquinoline, 7,7'-dimethyl- is attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism or DNA repair mechanisms.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

Other Biological Activities

In addition to antimicrobial and anticancer properties, quinoline derivatives have been reported to possess:

  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3'-biquinoline derivatives, and how does the introduction of 7,7'-dimethyl groups influence reaction yields?

  • Methodological Answer : Ligand synthesis typically involves condensation reactions or coordination chemistry approaches. For example, substituted biquinolines are synthesized via cyclization of precursor amines or through transition-metal-mediated coupling . The steric and electronic effects of 7,7'-dimethyl groups may require optimization of reaction conditions (e.g., temperature, catalyst loading) to mitigate steric hindrance and improve yields. Characterization via 1H^1H/13C^{13}C NMR and mass spectrometry is critical to confirm regioselectivity .

Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate 2,3'-biquinoline derivatives from structurally similar compounds?

  • Methodological Answer : 1H^1H NMR can resolve methyl group signals (e.g., 7,7'-dimethyl protons at δ ~2.5 ppm) and aromatic proton splitting patterns unique to the 2,3'-biquinoline scaffold. IR spectroscopy identifies C=N stretching vibrations (~1600 cm1 ^{-1}) and methyl C-H stretches (~2850–2960 cm1 ^{-1}) . X-ray crystallography provides definitive structural confirmation, particularly for distinguishing regioisomers .

Q. What physicochemical properties (e.g., logP, solubility) are critical for designing experiments with 7,7'-dimethyl-2,3'-biquinoline?

  • Methodological Answer : LogP values (e.g., ~4.31 for unsubstituted 2,2'-biquinoline ) predict hydrophobicity, which influences solvent selection for reactions or bioassays. Methyl groups may increase lipophilicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Differential scanning calorimetry (DSC) can assess thermal stability for storage and handling protocols .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic and steric effects of 7,7'-dimethyl substitution on metal-ligand interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict ligand-to-metal charge transfer (LMCT) in coordination complexes. Methyl groups may stabilize the HOMO, altering redox potentials and photophysical properties (e.g., emission in Ru(II) complexes ). Steric maps generated via molecular docking software (e.g., AutoDock) quantify spatial constraints in catalytic or biological binding sites .

Q. What strategies resolve contradictions in reported biological activities of biquinoline derivatives (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Dose-response assays (e.g., MIC for antimicrobial activity vs. IC50_{50} for cytotoxicity) clarify selectivity. Structural-activity relationship (SAR) studies comparing 7,7'-dimethyl derivatives with other substituents (e.g., 6,6'-dimethyl ) isolate steric/electronic contributions. Metabolomic profiling identifies off-target effects in eukaryotic cells .

Q. How can 7,7'-dimethyl-2,3'-biquinoline be integrated into supramolecular or materials chemistry applications?

  • Methodological Answer : The planar aromatic core supports π-π stacking in coordination polymers or metal-organic frameworks (MOFs). Methyl groups enhance stability against oxidative degradation in photocatalytic systems . Surface plasmon resonance (SPR) or AFM studies quantify self-assembly kinetics on substrates .

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